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Compound Name: (Rac)-Zevaquenabant

Cat. No.: B15609889 Get Quote

An In-depth Technical Guide on the Preclinical Data of (Rac)-Zevaquenabant

Introduction
Zevaquenabant, also known as INV-101 or S-MRI-1867, is a third-generation, peripherally

selective investigational small molecule.[1] It functions as a dual-action compound, acting as

both an inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric

oxide synthase (iNOS).[1][2][3] The racemic form, (Rac)-MRI-1867, has also been studied.[4]

This peripheral restriction is a key characteristic, designed to retain the metabolic benefits of

CB1R inhibition while avoiding the adverse psychiatric effects associated with earlier, brain-

penetrant antagonists.[5][6] Preclinical research has explored its therapeutic potential in a

range of fibrotic and metabolic disorders, including liver fibrosis, chronic kidney disease,

idiopathic pulmonary fibrosis (IPF), and obesity.[1][2][7]

Pharmacological Profile
Zevaquenabant was designed to have high affinity for the CB1R and to be restricted to

peripheral tissues, thereby minimizing central nervous system (CNS) effects.[5] Its dual

mechanism of targeting both CB1R and iNOS offers a potentially synergistic approach to

treating complex diseases involving both inflammation and fibrosis.[2][3]

Binding Affinity and Functional Activity
The pharmacological activity of Zevaquenabant and its racemic form has been characterized

through various in vitro assays.
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Compound Target Assay Type Value Reference

(Rac)-

Zevaquenabant
Human CB1R

Binding Affinity

(Ki)
5.7 nM [4]

Zevaquenabant

(S-MRI-1867)
CB1R

Functional

Activity
Inverse Agonist [1][5]

Zevaquenabant

(S-MRI-1867)
iNOS

Functional

Activity
Inhibitor [1][2]

Preclinical Efficacy
Zevaquenabant has demonstrated significant efficacy in multiple animal models of fibrotic and

metabolic diseases.

Fibrotic Diseases
Idiopathic Pulmonary Fibrosis (IPF): In a bleomycin-induced model of IPF, Zevaquenabant

showed a statistically significant reduction in the primary endpoint, the Ashcroft score, which is

a histological measure of lung fibrosis.[7] This suggests its potential as a novel treatment for

pulmonary fibrosis.[7] Studies in models of Hermansky-Pudlak syndrome pulmonary fibrosis

also support its anti-fibrotic efficacy.[8]
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Animal Model Compound Dose Key Findings Reference

Bleomycin-

induced IPF

Zevaquenabant

(INV-101)
Not specified

Statistically

significant

reduction in

Ashcroft score

(fibrosis)

[7]

HPS-1 model of

PF
Zevaquenabant Not specified

Halted

progression of

fibrosis and

reversed

elevated

anandamide

levels

[8]

Chronic Kidney Disease (CKD): In diet-induced obese (DIO) mice, which develop features of

CKD, Zevaquenabant demonstrated protective effects on the kidneys.[3]

Animal Model Compound
Dose &
Regimen

Key Findings Reference

Diet-Induced

Obese Mice
Zevaquenabant

3 mg/kg, p.o. for

28 days

Ameliorated

obesity-induced

kidney

morphological

and functional

changes;

Decreased

kidney

inflammation,

fibrosis, and

oxidative stress.

[2][3]

Liver Fibrosis: (Rac)-Zevaquenabant has been identified as a potential agent for the research

of liver fibrosis.[4]
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Metabolic Disorders
Obesity and Dyslipidemia: In diet-induced obese (DIO) mice, Zevaquenabant (S-MRI-1867)

was shown to reduce hepatic steatosis (fatty liver) and decrease the secretion rate of very-low-

density lipoprotein (VLDL) from the liver.[2] It also upregulated the expression of the hepatic

low-density lipoprotein receptor (LDLR) and reduced circulating levels of PCSK9, a protein that

degrades LDLRs.[2]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

Chronic Kidney Disease Model
Animal Model: Diet-induced obese mice were used to model obesity-induced chronic kidney

disease.[3]

Treatment: Zevaquenabant was administered orally (p.o.) at a dose of 3 mg/kg daily for 28

days.[3]

Outcome Measures: The study assessed renal morphological and functional parameters.

This likely included histological analysis of kidney tissue to evaluate fibrosis and

inflammation, as well as measurement of markers of kidney function such as blood urea

nitrogen (BUN) and creatinine levels, and albuminuria.[2][3]

Idiopathic Pulmonary Fibrosis Model
Animal Model: A bleomycin-induced model of pulmonary fibrosis was utilized, which is a well-

accepted standard for preclinical IPF research.[7]

Treatment: Mice were treated with either Zevaquenabant (INV-101) or a vehicle control.[7]

Outcome Measures: The primary endpoint was the Ashcroft score, determined from

histological examination of lung tissue to quantify the extent of fibrosis.[7]

In Vitro Binding Assay
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Objective: To determine the binding affinity (Ki) of (Rac)-Zevaquenabant for the human

cannabinoid receptor type 1 (CB1R).[4]

Methodology: While the specific details are not provided in the search results, Ki values are

typically determined using competitive radioligand binding assays. This involves incubating

cell membranes expressing the target receptor (CB1R) with a constant concentration of a

radiolabeled ligand that binds to the receptor and varying concentrations of the unlabeled

test compound (e.g., (Rac)-Zevaquenabant). The ability of the test compound to displace

the radioligand is measured, and from this, the IC50 (concentration that inhibits 50% of

specific binding) is calculated. The Ki is then derived from the IC50 using the Cheng-Prusoff

equation.

Mechanism of Action and Signaling Pathways
Zevaquenabant's therapeutic effects are derived from its dual inhibition of the CB1 receptor

and inducible nitric oxide synthase.

CB1 Receptor Inverse Agonism
The CB1R is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-

protein, Gi/o.[9] In its basal state, the receptor can exhibit some level of constitutive activity. As

an inverse agonist, Zevaquenabant binds to the CB1R and stabilizes it in a fully inactive

conformation.[5] This action not only blocks the binding and effects of endogenous agonists

(like anandamide and 2-AG) but also suppresses the receptor's basal, agonist-independent

signaling.[10] This leads to an increase in the activity of adenylyl cyclase, subsequent rises in

cyclic AMP (cAMP) levels, and modulation of downstream ion channels and signaling cascades

like the MAPK/ERK pathway.[11]
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CB1R Inverse Agonist Signaling Pathway.

iNOS Inhibition
Inducible nitric oxide synthase (iNOS) is an enzyme that is not typically present in cells but is

expressed in response to pro-inflammatory stimuli like cytokines (e.g., TNF-α, IL-1β) and

bacterial lipopolysaccharide (LPS). Once expressed, iNOS produces large, sustained amounts

of nitric oxide (NO), a signaling molecule that can contribute to inflammation, oxidative stress,

and tissue damage in pathological conditions. By inhibiting iNOS, Zevaquenabant can directly

reduce the production of NO, thereby mitigating inflammation and oxidative stress, which are

key drivers of fibrosis.
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Zevaquenabant Inhibition of the iNOS Pathway.

General Preclinical Experimental Workflow
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The evaluation of a compound like Zevaquenabant in a disease model typically follows a

structured workflow, from disease induction to endpoint analysis.

Start of Study

Animal Acclimatization
(e.g., C57BL/6 Mice)

Randomization into
Treatment Groups

(Vehicle, Zevaquenabant)

Disease Induction
(e.g., Bleomycin Instillation)

Daily Dosing Regimen
(e.g., 3 mg/kg, p.o.)

Begin Treatment
(Prophylactic or Therapeutic)

In-life Monitoring
(Body Weight, Clinical Signs)

Terminal Endpoint
(e.g., Day 28)

Sample Collection &
Endpoint Analysis

(Histology, Biomarkers)

Data Interpretation
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Workflow for a Preclinical Fibrosis Model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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